
4-Methylpiperidin-3-ol hydrochloride
Overview
Description
4-Methylpiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidin-3-ol hydrochloride typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium catalysts to facilitate the hydrogenation process . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of the piperidine ring, followed by functional group modifications to introduce the methyl and hydroxyl groups. The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated or aminated derivatives .
Scientific Research Applications
4-Methylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-Methylpiperidin-4-ol hydrochloride
- 3-Methylpiperidin-4-ol hydrochloride
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
Comparison: 4-Methylpiperidin-3-ol hydrochloride is unique due to the position of the methyl and hydroxyl groups on the piperidine ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Biological Activity
4-Methylpiperidin-3-ol hydrochloride (MPH) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the following molecular formula: . Its structure is crucial for its biological activity, particularly in modulating neurotransmission and cellular signaling pathways.
Target Interactions
MPH primarily interacts with the CCR5 receptor , a chemokine receptor involved in the entry of HIV into host cells. By acting as an antagonist to CCR5, MPH may inhibit viral replication and alter immune cell signaling, presenting potential for antiviral drug development.
Biochemical Pathways
The compound influences various biochemical pathways, including:
- Neurotransmitter Regulation : MPH has been shown to interact with enzymes such as monoamine oxidase and acetylcholinesterase, affecting neurotransmitter synthesis and degradation.
- Cell Proliferation and Apoptosis : In vitro studies indicate that MPH can inhibit specific protein kinases, leading to altered cellular functions related to proliferation and apoptosis.
Antimicrobial Properties
Research suggests that MPH exhibits antimicrobial activity, making it a candidate for medicinal chemistry applications. Its derivatives have been explored for their efficacy against various pathogens.
Antiviral Potential
The blockade of CCR5 by MPH suggests a mechanism for preventing HIV-1 infection. Studies have demonstrated that compounds targeting this receptor can significantly reduce viral load in vitro, indicating potential therapeutic applications in HIV treatment.
Case Studies
- In Vitro Studies on HIV : A study demonstrated that MPH effectively inhibits HIV-1 entry into CD4+ T cells by blocking CCR5. The IC50 value for this inhibition was found to be in the low nanomolar range, indicating high potency.
- Protein Kinase Inhibition : Another study assessed the effects of MPH on various protein kinases involved in cell signaling. Results showed significant inhibition of key kinases, which correlated with decreased cell proliferation in cancer cell lines.
Data Table: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antiviral | CCR5 receptor antagonist | |
Antimicrobial | Inhibition of bacterial growth | |
Neurotransmitter Modulation | Interaction with monoamine oxidase and acetylcholinesterase | |
Protein Kinase Inhibition | Alters cell signaling pathways affecting proliferation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methylpiperidin-3-ol hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving piperidine derivatives. For example, reductive amination or nucleophilic substitution (e.g., using 4-methylpiperidine precursors with hydroxylation at the 3-position followed by HCl salt formation). Optimization includes controlling reaction temperature (e.g., 0–5°C for sensitive intermediates), using anhydrous solvents (e.g., THF or DCM), and catalytic agents like triethylamine to neutralize HCl byproducts . Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Chromatography (e.g., reverse-phase HPLC with C18 columns) is ideal for separating polar intermediates. For bulk purification, fractional crystallization using ethanol or acetone as anti-solvents is cost-effective. Monitor purity via NMR (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.4–3.8 ppm for piperidine protons) and LC-MS (m/z ~165.6 for the free base) .
Q. What safety protocols are critical during handling and storage?
- Methodology : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation . Use PPE (nitrile gloves, safety goggles, lab coats) and work in fume hoods to avoid inhalation of aerosols. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste channels .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Combine FT-IR (C-O stretch at ~1050 cm⁻¹, N-H bend at ~1600 cm⁻¹), H/C NMR, and high-resolution mass spectrometry. X-ray crystallography (if crystalline) resolves stereochemistry at the 3-hydroxyl position .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodology : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE). For instance, yields drop in aqueous vs. anhydrous THF due to hydrolysis of intermediates. Validate findings via kinetic studies (e.g., in situ IR monitoring) and replicate conditions from conflicting literature (e.g., vs. 22) .
Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Buffered solutions (pH 4–6) minimize decomposition; avoid alkaline conditions (>pH 8) to prevent dehydrohalogenation. Lyophilization enhances long-term stability for biological assays .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?
- Methodology : Computational modeling (DFT) compares energy barriers for reactions at the 3-hydroxyl vs. 4-methyl sites. Experimentally, track regioselectivity using F-NMR with fluorinated analogs or competitive reactions with benzyl chloride .
Q. What methodologies identify and quantify trace impurities in this compound batches?
- Methodology : LC-MS/MS with a polar-embedded stationary phase (e.g., ACE C18-AR) detects impurities <0.1%. Compare retention times and fragmentation patterns against spiked standards (e.g., piperidine byproducts) .
Q. How can the compound’s interactions with biological targets (e.g., enzymes, receptors) be systematically studied?
- Methodology : Use surface plasmon resonance (SPR) for binding affinity assays (K measurements) or fluorescence polarization for competitive inhibition studies. Molecular docking (AutoDock Vina) predicts binding modes to targets like opioid receptors, guided by structural analogs (e.g., meperidine hydrochloride in ) .
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results for this compound?
Properties
IUPAC Name |
4-methylpiperidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-85-0 | |
Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955028-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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